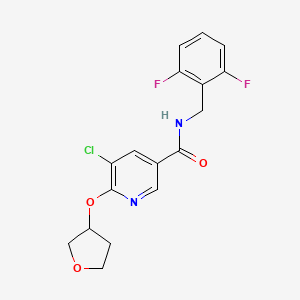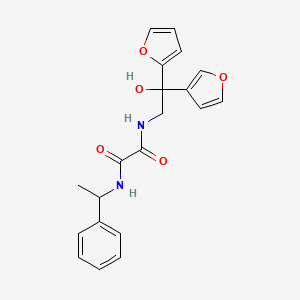![molecular formula C16H14Cl2FN3O4S B2461136 3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide CAS No. 931083-12-4](/img/structure/B2461136.png)
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature. It is a small molecule inhibitor that targets specific enzymes and has shown promising results in preclinical studies.
Mecanismo De Acción
Compound X works by inhibiting the activity of specific enzymes, including PARP1 and PARP2, which are involved in DNA repair and cell survival. By inhibiting these enzymes, compound X can induce cell death and suppress tumor growth. Additionally, compound X has been shown to inhibit the activity of specific cytokines, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects, including the suppression of cell growth, induction of cell death, and suppression of inflammation. It has also been shown to have minimal toxicity, making it a promising drug candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of compound X is its specificity towards specific enzymes, making it a potent inhibitor. Additionally, it has been shown to have minimal toxicity, making it safe for use in preclinical studies. However, one of the limitations of compound X is its limited solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of compound X. One potential direction is to explore its therapeutic potential in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of compound X and its potential applications in other diseases. Another potential direction is to develop more water-soluble analogs of compound X for improved efficacy in lab experiments. Overall, the future directions for compound X are promising, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that includes the reaction of 2-chloropyridine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group, and then coupling with 3,6-dichloro-2-hydroxybenzaldehyde. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes involved in these diseases, leading to the suppression of cell growth and inflammation. Preclinical studies have demonstrated the potential of compound X as a promising drug candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
3,6-dichloro-N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FN3O4S/c17-11-2-4-14(18)21-15(11)16(23)20-10-1-3-12(19)13(9-10)27(24,25)22-5-7-26-8-6-22/h1-4,9H,5-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHFCDEQXADIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

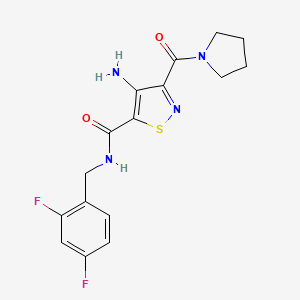
![Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2461054.png)
![4-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2461056.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2461058.png)

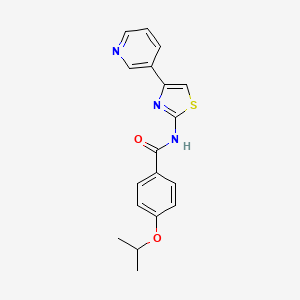

![3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2461069.png)
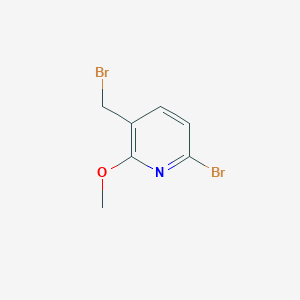
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2461071.png)


